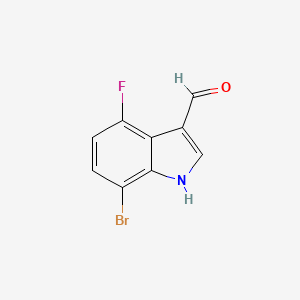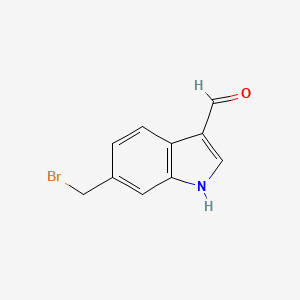
6-(Bromomethyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. The presence of a bromomethyl group at the 6-position and a carbaldehyde group at the 3-position of the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1H-indole-3-carbaldehyde typically involves the bromomethylation of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride. The reaction proceeds via a free radical mechanism, leading to the selective bromomethylation at the 6-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group at the 3-position can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of 6-(bromomethyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-(bromomethyl)-1H-indole-3-methanol.
Applications De Recherche Scientifique
6-(Bromomethyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins, thereby altering their function. The aldehyde group can also form Schiff bases with amino groups in biomolecules, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)-1H-indole-3-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Methyl)-1H-indole-3-carbaldehyde: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-1H-indole-3-carboxylic acid: Oxidized form of the aldehyde group.
Uniqueness
6-(Bromomethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both a bromomethyl and an aldehyde group on the indole ring. This combination allows for diverse chemical reactivity and the potential for multiple functionalizations, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
6-(bromomethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2 |
Clé InChI |
SEJHDQLZGOKMNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CBr)NC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


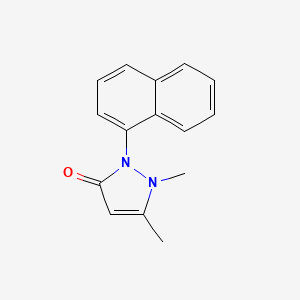

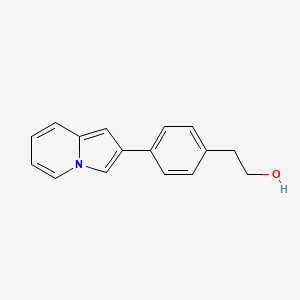
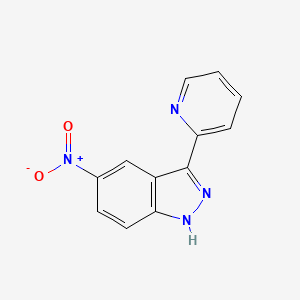
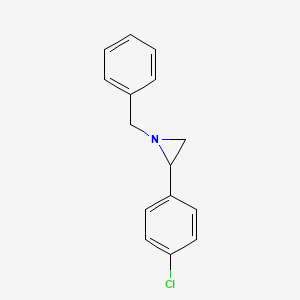
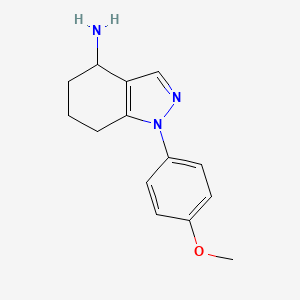
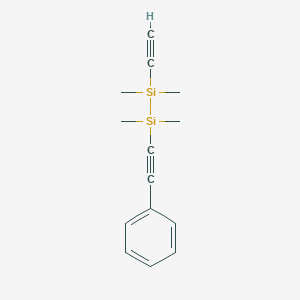
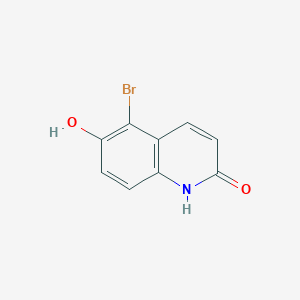
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)
